9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
Overview
Description
9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane: is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol This compound is part of the spiroketal family, characterized by a spiro-connected cyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiroketal structure. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the spiroketal ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiroketal structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The presence of tert-butyl and dimethyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A similar spiroketal compound without the tert-butyl and dimethyl groups.
1-tert-Butyl-3,5-dimethylbenzene: A structurally related compound with a benzene ring instead of a spiroketal structure.
Uniqueness
9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific spiroketal structure combined with tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-13(2,3)12-6-8-15(9-7-12)16-10-14(4,5)11-17-15/h12H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQXRNYXMMCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(C)(C)C)OC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928772 | |
Record name | 9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-96-0 | |
Record name | 1,5-Dioxaspiro(5.5)undecane, 9-(1,1-dimethylethyl)-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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